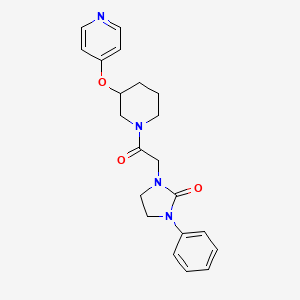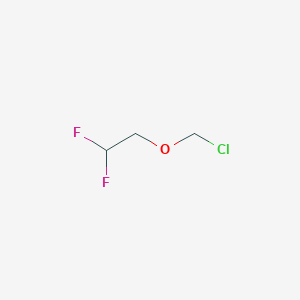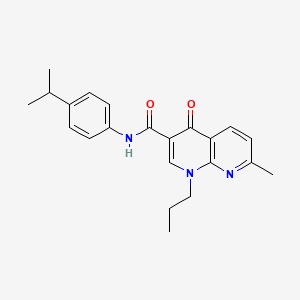![molecular formula C19H14F2N2O3 B2652843 N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-79-9](/img/structure/B2652843.png)
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as Compound XX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide involves the reaction of 4-fluoroaniline with 2-fluorobenzaldehyde to form N-(4-fluorophenyl)-2-fluorobenzaldehyde, which is then reacted with 2-hydroxy-3-pyridinecarboxylic acid to form the target compound.
Starting Materials
4-fluoroaniline, 2-fluorobenzaldehyde, 2-hydroxy-3-pyridinecarboxylic acid, reagents and solvents
Reaction
Step 1: 4-fluoroaniline is reacted with 2-fluorobenzaldehyde in the presence of a suitable catalyst and solvent to form N-(4-fluorophenyl)-2-fluorobenzaldehyde., Step 2: N-(4-fluorophenyl)-2-fluorobenzaldehyde is then reacted with 2-hydroxy-3-pyridinecarboxylic acid in the presence of a suitable dehydrating agent and solvent to form the target compound, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide., Step 3: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has shown potential applications in various research fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX is not fully understood, but it is believed to act by inhibiting specific enzymes or modulating the activity of certain receptors. In cancer research, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In neuroscience, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemische Und Physiologische Effekte
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to have various biochemical and physiological effects depending on the research application. In cancer research, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to induce cell death and inhibit the growth of cancer cells. In neuroscience, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX in lab experiments is its high potency and selectivity, which allows for specific targeting of enzymes or receptors. Another advantage is its synthetic accessibility, which allows for easy production and modification of the compound. However, one of the limitations of using N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX is its potential toxicity, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in other research fields, such as immunology and infectious diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide XX in various research applications.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)26-12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHWFWJFARGSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

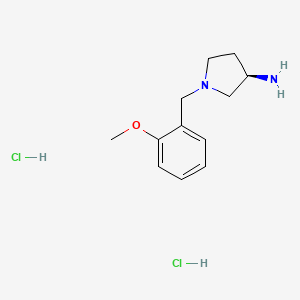
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)
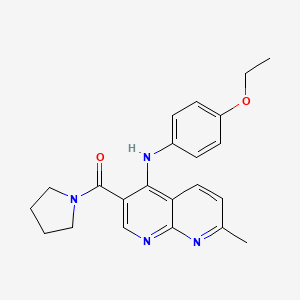
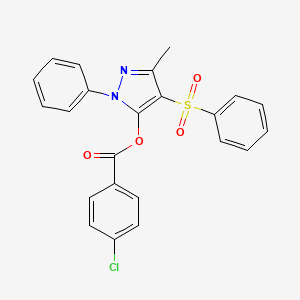
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)
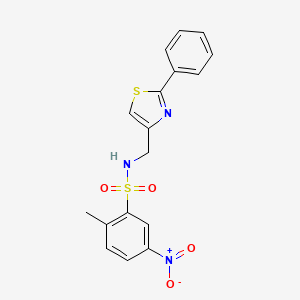

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)
![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)
![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)
